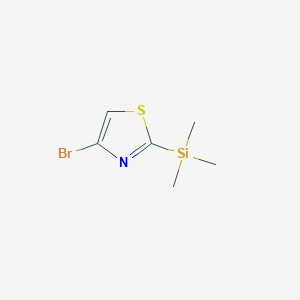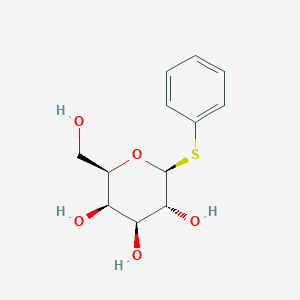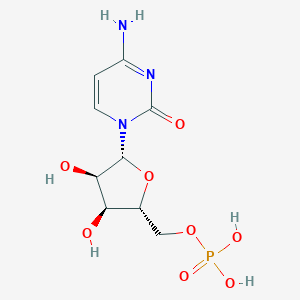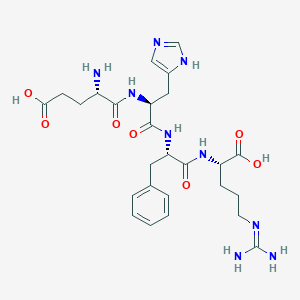
4-Bromo-2-(trimetilsilil)tiazol
Descripción general
Descripción
4-Bromo-2-(trimethylsilyl)thiazole is an organic compound with the molecular formula C6H10BrNSSi and a molecular weight of 236.20 g/mol . It is a colorless to pale yellow liquid with a distinctive odor . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Aplicaciones Científicas De Investigación
4-Bromo-2-(trimethylsilyl)thiazole has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method to prepare 4-Bromo-2-(trimethylsilyl)thiazole involves the reaction of 2-bromoethanethiol with chlorodimethylsilane under basic conditions . The reaction proceeds through a condensation process to yield the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for 4-Bromo-2-(trimethylsilyl)thiazole are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(trimethylsilyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiazoline derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiazoline derivatives.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(trimethylsilyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the trimethylsilyl group. These functional groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The thiazole ring also contributes to its reactivity by providing multiple reactive sites for chemical modifications .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-thiazole: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
2-(Trimethylsilyl)thiazole: Lacks the bromine atom, affecting its reactivity towards nucleophiles.
4-Chloro-2-(trimethylsilyl)thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity patterns.
Uniqueness
4-Bromo-2-(trimethylsilyl)thiazole is unique due to the presence of both the bromine atom and the trimethylsilyl group, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives with diverse chemical properties .
Propiedades
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQGXFSBIGJXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402106 | |
| Record name | 4-Bromo-2-(trimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108306-53-2 | |
| Record name | 4-Bromo-2-(trimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
![1-[2-(2-IODOETHOXY)ETHYL]-2-METHYL-4-NITRO-IMIDAZOLE](/img/structure/B28576.png)






